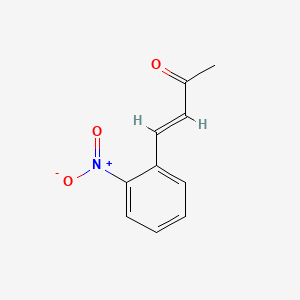

4-(2-Nitrophenyl)but-3-en-2-one

Description

4-(2-Nitrophenyl)but-3-en-2-one (CAS: 115698-86-7) is an α,β-unsaturated ketone featuring a nitro group at the ortho position of the phenyl ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the α,β-unsaturated system, facilitating reactions such as Michael additions and cycloadditions .

NC009-1 reduces amyloid-beta (Aβ) aggregation, normalizes tau phosphorylation, and improves neurite outgrowth in AD-induced pluripotent stem cell (iPSC)-derived neurons .

Properties

CAS No. |

20766-40-9 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(E)-4-(2-nitrophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H9NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-7H,1H3/b7-6+ |

InChI Key |

FRPAGLRAZLFTGW-VOTSOKGWSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Aldol Condensation

The most widely documented method for synthesizing 4-(2-Nitrophenyl)but-3-en-2-one involves a crossed aldol condensation between 2-nitrobenzaldehyde and acetone under basic conditions. The reaction proceeds via enolate formation from acetone, followed by nucleophilic attack on the carbonyl carbon of 2-nitrobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone.

- Reactants : 2-Nitrobenzaldehyde (1 eq), acetone (excess, 5–10 eq).

- Catalyst : Aqueous NaOH (10–20 mol%) or KOH.

- Conditions : Reflux in ethanol or water at 60–80°C for 2–6 hours.

- Workup : Acidification, extraction with ethyl acetate, and column chromatography.

- Yield : 70–85%.

- Enolate Formation : Base deprotonates acetone to generate a resonance-stabilized enolate.

- Nucleophilic Addition : Enolate attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde.

- Proton Transfer : Formation of a β-hydroxy ketone intermediate.

- Dehydration : Elimination of water to form the conjugated enone.

Solvent-Free and Microwave-Assisted Methods

To improve sustainability, solvent-free aldol condensations have been developed. A study using NaOH as a catalyst under neat conditions achieved 89% yield within 30 minutes. Microwave irradiation further enhances reaction rates, reducing time to 10–15 minutes with comparable yields.

Key Advantages :

- Reduced environmental impact (no organic solvents).

- Higher turnover frequencies (TOF) due to efficient heating.

Organocatalytic Approaches

Proline and Prolinamide Catalysts

L-Proline and its derivatives enable asymmetric aldol reactions, though this compound is typically synthesized in racemic form. Prolinamide catalysts (20 mol%) in acetone at −25°C yield the β-hydroxy ketone precursor, which dehydrates upon heating.

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| L-Prolinamide | −25 | 48 | 80 |

| Hydroxyproline | 50 | 24 | 92 |

Ionic Liquid-Mediated Synthesis

Functionalized ionic liquids (ILs) like [N2222][EtNHC3SO3] act as dual solvents/catalysts, enabling reactions in aqueous media. A 50% IL/water system achieved >99% conversion of 2-nitrobenzaldehyde at 60°C.

- IL System : 50 wt% [N2222][EtNHC3SO3] in water.

- Reaction Time : 2 hours.

- Yield : 98% of this compound.

Structural Characterization and Analytical Data

Spectroscopic Properties

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Melting Point | 56–59°C |

| Boiling Point | 355.2°C |

| Density | 1.226 g/cm³ |

Industrial and Experimental Considerations

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Major Products Formed

Reduction: 4-(2-Aminophenyl)but-3-en-2-one.

Oxidation: 4-(2-Nitrophenyl)but-3-enoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

4-(2-Nitrophenyl)but-3-en-2-one has been studied for its potential as an antibiotic and anti-inflammatory agent. Its nitro group plays a crucial role in biological activity, allowing it to interact with biological targets effectively.

Case Study: Antibiotic Activity

A study published in the Journal of Medicinal Chemistry investigated the antibacterial properties of nitrophenyl derivatives, including this compound. The findings indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in the preparation of chalcones and other bioactive molecules.

Synthesis Example

A notable synthesis involves the reaction of this compound with various nucleophiles to form substituted derivatives. For instance, it can react with thiols to yield thiazolidinone derivatives, which are known for their biological activities .

Material Science

In material science, this compound is utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.

Photophysical Properties

The compound's ability to absorb light and emit fluorescence makes it suitable for applications in optoelectronic devices. Studies have shown that incorporating this compound into polymer matrices enhances the overall efficiency of OLEDs .

Data Table: Summary of Applications

Environmental Applications

Recent studies have explored the use of this compound in environmental chemistry, particularly in the degradation of pollutants. Its reactive nature allows it to participate in reactions that can break down harmful substances.

Case Study: Pollutant Degradation

Research has demonstrated that this compound can effectively degrade certain pesticides under UV irradiation, suggesting its potential use in environmental remediation strategies .

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)but-3-en-2-one involves its interaction with molecular targets through its nitro and butenone functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butenone structure allows for conjugation with other molecules, enhancing its reactivity and potential biological activity .

Comparison with Similar Compounds

4-(4-Nitrophenyl)but-3-en-2-one (CAS: 3490-37-7)

- Optical Properties: Exhibits a UV-Vis absorption maximum at 323 nm due to the HOMO-LUMO transition of the α,β-unsaturated system. This is redshifted compared to non-nitrated analogs but blueshifted relative to dimethylamino-substituted derivatives .

- Nonlinear Optical Response: Demonstrates a third-order nonlinear susceptibility (Reχ³) of 1.2 × 10⁻¹² esu, lower than its dimethylamino counterpart (Reχ³ = 3.5 × 10⁻¹² esu) due to reduced electron-donating capacity .

(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one

- Optical Properties: Absorption maximum at 375 nm, attributed to the electron-donating dimethylamino group enhancing conjugation .

- Applications: Preferred in nonlinear optical studies for its higher Reχ³ value, making it suitable for photonic devices .

Derivatives with Functional Group Modifications

3-((1H-Indol-3-yl)methyl)-4-(2-nitrophenyl)but-3-en-2-one (NC009-1)

- Biological Activity: Reduces Aβ aggregation by 40% and normalizes phosphorylated tau levels in neuronal models, outperforming simpler nitro derivatives in neuroprotection .

- Structure-Activity Relationship : The indole moiety enhances bioavailability and target engagement compared to the parent compound .

(E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one (A2) and (E)-4-(4-Hydroxyphenyl)but-3-en-2-one (A4)

- Cytotoxicity : A2 and A4 exhibit IC₅₀ values of 12 μM and 18 μM, respectively, against cancer cell lines. The methoxy groups in A2 improve membrane permeability, while the hydroxyl group in A4 increases polarity, reducing efficacy .

Halogenated and Complex Derivatives

4-(2-Iodophenyl)but-3-en-2-one (CAS: 76293-36-2)

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one

Data Tables

Table 1: Optical and Nonlinear Properties of Selected Compounds

| Compound | UV-Vis λₘₐₓ (nm) | Reχ³ (esu) | Key Application |

|---|---|---|---|

| 4-(2-Nitrophenyl)but-3-en-2-one | Data not available | Data not available | Neuroprotective agents |

| 4-(4-Nitrophenyl)but-3-en-2-one | 323 | 1.2 × 10⁻¹² | Nonlinear optics |

| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | 375 | 3.5 × 10⁻¹² | Photonic devices |

Table 2: Cytotoxicity of Substituted But-3-en-2-one Derivatives

| Compound | IC₅₀ (μM) | Substituent Effect |

|---|---|---|

| (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one (A2) | 12 | Methoxy groups enhance permeability |

| (E)-4-(4-Hydroxyphenyl)but-3-en-2-one (A4) | 18 | Hydroxyl group increases polarity |

Biological Activity

4-(2-Nitrophenyl)but-3-en-2-one, also known by its CAS number 20766-40-9, is a compound that has garnered attention for its potential biological activities. This article explores its interactions with various biological systems, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₀H₉NO₃, with a molecular weight of 191.183 g/mol. Its physical properties include:

- Density : 1.226 g/cm³

- Boiling Point : 355.2 °C at 760 mmHg

- Flash Point : 176.3 °C

- Melting Point : Not available

These properties indicate that the compound is stable under standard laboratory conditions and can be handled safely with appropriate precautions.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the bioactivation of various compounds. The inhibition of these enzymes can lead to significant pharmacokinetic interactions, potentially affecting the efficacy and safety profiles of co-administered drugs.

Antimicrobial and Anticancer Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating potential as an antibacterial agent. Furthermore, its anticancer properties have been explored in several studies, which suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Antidiabetic Potential

Recent investigations into the compound's antidiabetic potential have highlighted its ability to modulate glucose metabolism. In animal models, it has been shown to reduce blood glucose levels significantly, suggesting a role in managing diabetes mellitus . The exact mechanism appears to involve the inhibition of α-glucosidase enzymes, which are critical for carbohydrate digestion and absorption.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The compound was found to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed using human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC₅₀ value determined to be approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.